molecular formula C31H33N3O4 B3395867 Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester CAS No. 371146-04-2

Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester

Cat. No.: B3395867
CAS No.: 371146-04-2
M. Wt: 511.6 g/mol
InChI Key: VVBVFVRWEMORTQ-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester is a structurally complex ester derivative characterized by a hexanoic acid backbone modified with a 2-ethyl substituent and a phenoxyethyl group linked to a 4,6-diphenyl-1,3,5-triazine moiety. The triazine ring and phenolic hydroxyl group may confer unique photochemical stability and reactivity, distinguishing it from simpler esters used in flavor or fragrance industries .

Properties

IUPAC Name

2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4/c1-3-5-12-22(4-2)31(36)38-20-19-37-25-17-18-26(27(35)21-25)30-33-28(23-13-8-6-9-14-23)32-29(34-30)24-15-10-7-11-16-24/h6-11,13-18,21-22,35H,3-5,12,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBVFVRWEMORTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888267
Record name Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester
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Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371146-04-2
Record name 2-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl 2-ethylhexanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-ethyl-, 2-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy)ethyl ester
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Record name Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester
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Record name Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazine ring. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Applications Overview

  • UV Absorber Additive
    • Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester is primarily used as a UV absorber in various formulations. Its chemical structure allows it to effectively absorb ultraviolet radiation, protecting materials from degradation due to UV exposure. This application is crucial in industries such as plastics, coatings, and cosmetics where UV stability is essential for product longevity and performance .
  • Pharmaceutical Intermediate
    • The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique triazine structure makes it suitable for developing drugs that require specific chemical properties or biological activities. Research has indicated its potential in formulating new therapeutic agents that target various diseases .

Case Study 1: UV Stability in Coatings

A study examined the effectiveness of this compound as a UV stabilizer in polymer coatings. The results demonstrated that formulations containing this compound exhibited significantly improved resistance to UV-induced degradation compared to control samples without the additive. The findings highlighted its potential for enhancing the durability of outdoor applications such as automotive paints and building materials.

Case Study 2: Pharmaceutical Synthesis

In a research project focused on synthesizing novel triazine-based pharmaceuticals, this compound was utilized as a key intermediate. The synthesis pathway involved several steps where this ester facilitated the formation of biologically active compounds. The resulting products showed promising activity against specific cancer cell lines in vitro, indicating potential therapeutic applications .

Data Table: Comparative Analysis of Applications

Application TypeDescriptionBenefits
UV AbsorberProtects materials from UV degradationIncreases longevity and performance
Pharmaceutical IntermediateUsed in drug synthesisFacilitates development of new therapeutics
CoatingsEnhances stability of coatingsImproves durability against environmental factors

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s triazine-phenoxyethyl structure contrasts sharply with common hexanoic acid esters (e.g., hexanoic acid ethyl ester or hexanoic acid propyl ester), which lack aromatic and heterocyclic groups. Key differences include:

  • Triazine Ring : The 1,3,5-triazine core (common in herbicides and UV stabilizers) likely enhances thermal stability and resistance to photodegradation compared to linear esters used in food or cosmetics .
  • Phenolic Hydroxyl Group: The 3-hydroxyphenoxy moiety may enable hydrogen bonding, increasing solubility in polar solvents relative to non-polar esters like hexanoic acid butyl ester .

Physicochemical Properties (Hypothetical Analysis)

Compound Molecular Weight (g/mol) Key Functional Groups Volatility Stability
Hexanoic acid ethyl ester 144.21 Ester, alkyl chain High Moderate (hydrolyzes in acid/base)
Ethyl 5-oxohexanoate 158.19 Ester, ketone Moderate Low (ketone reactivity)
Target compound ~500 (estimated) Ester, triazine, phenol Low High (aromatic stabilization)

Biological Activity

Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester (CAS 371146-04-2) is a compound of interest due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C31H33N3O4C_{31}H_{33}N_{3}O_{4}, with a molecular weight of 511.61 g/mol. Its structure features a triazine ring, which is known for its biological activity in various contexts.

Mechanisms of Biological Activity

Research indicates that compounds containing triazine moieties exhibit a range of biological activities, including:

  • Antioxidant Properties : Triazines can scavenge free radicals and enhance cellular antioxidant defenses.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain triazine derivatives modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Biological Activity Data

Activity Description References
AntioxidantExhibits free radical scavenging ability.
AntimicrobialEffective against various bacteria and fungi; specific strains need further study.
Anti-inflammatoryModulates cytokine production; potential use in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that hexanoic acid derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans. The mechanism involved disruption of microbial cell membranes.
  • Anti-inflammatory Action : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar triazine derivatives in models of oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal apoptosis and improved cell viability.

Research Findings

Recent research has highlighted the compound's potential in various therapeutic areas:

  • Cancer Research : Preliminary studies indicate that triazine derivatives may inhibit tumor growth through apoptosis induction in cancer cells.
  • Cardiovascular Health : Investigations into the effects on endothelial function suggest that these compounds may improve vasodilation and reduce hypertension.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for this compound, and how do they differ in purity and yield?

  • Methodology : Synthesis can be achieved via nucleophilic substitution or esterification. For example, triazine-containing intermediates (e.g., 4,6-diphenyl-1,3,5-triazin-2-yl derivatives) are synthesized using reagents like tributylphosphine (Bu₃P) and diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂). Subsequent esterification with 2-ethylhexanoic acid derivatives requires inert gas handling to prevent hydrolysis .
  • Quality Control : Purity (≥99%) is verified via gas chromatography (GC) using non-polar columns (e.g., 5% phenyl methyl siloxane) with retention indices cross-referenced against NIST databases .

Q. What safety protocols are critical during handling?

  • Safety Measures :

  • Use inert gas (e.g., nitrogen) to prevent oxidation or moisture exposure .
  • Wear fire-retardant clothing, anti-static gloves, and respiratory protection due to flammability risks .
  • Avoid environmental release; use closed systems and secondary containment .

Q. How is the compound characterized structurally and functionally?

  • Analytical Methods :

  • GC-MS : Retention indices (e.g., 1660 on non-polar columns) and fragmentation patterns confirm molecular weight (e.g., 160.21 g/mol for ester derivatives) .
  • NMR/FTIR : Hydroxyl (-OH) and triazine (C=N) functional groups are identified via characteristic peaks (e.g., ~1680 cm⁻¹ for triazine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data from different synthesis methods?

  • Experimental Design :

  • Compare GC retention indices across synthesis routes (e.g., nucleophilic vs. esterification methods) to detect isomerization or byproducts .
  • Use differential scanning calorimetry (DSC) to assess crystallinity, as impurities lower melting point consistency .
    • Case Study : A 2023 NIST study noted that temperature ramps during GC (e.g., 15°C/min to 270°C) distinguish between co-eluting esters, resolving discrepancies in purity reports .

Q. What strategies optimize the compound’s stability in pharmacological studies?

  • Methodology :

  • Light Sensitivity : Store in amber vials at -20°C; the triazine moiety is prone to photodegradation .
  • Hydrolytic Stability : Use anhydrous solvents (e.g., CH₂Cl₂) and avoid aqueous buffers with pH >7 to prevent ester bond cleavage .

Q. How does the compound’s structure influence its potential in organic electronics?

  • Application in OLEDs :

  • The 4,6-diphenyl-1,3,5-triazine group enhances electron transport properties, making it suitable as an electron-transport layer (ETL) in double-layer organic LEDs. Testing involves vapor deposition onto indium-tin-oxide (ITO) anodes, with efficiency measured via external quantum efficiency (EQE ≥1%) .
  • Data Conflict : Some studies report reduced luminous efficiency at high temperatures (>80°C), necessitating thermal stability assays via thermogravimetric analysis (TGA) .

Q. What pharmacological screening approaches are suitable for evaluating antimicrobial activity?

  • Experimental Design :

  • In Vitro Assays : Use agar diffusion against S. aureus and C. albicans, with zones of inhibition compared to triazole derivatives (positive controls) .
  • Structure-Activity Relationship (SAR) : Modify the phenoxyethyl ester chain length to assess hydrophobicity’s impact on membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester

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